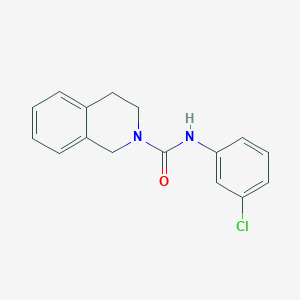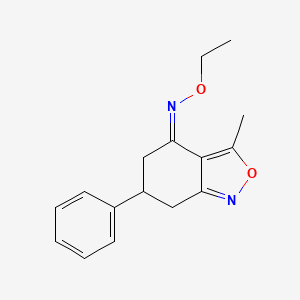
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as PD 98059, is a highly specific inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been used extensively in scientific research to investigate the role of MAPK in various biological processes.
Wirkmechanismus
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 specifically inhibits the MAPK pathway by preventing the activation of MAPK kinase (MEK), which is the upstream kinase responsible for activating MAPK. This inhibition prevents downstream signaling events that are critical for cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to have a number of biochemical and physiological effects in various biological systems. In cancer cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been shown to promote neuronal survival and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its specificity for the MAPK pathway, which allows for the investigation of specific signaling events that are critical for various biological processes. However, one limitation of N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059. One area of interest is the investigation of the role of MAPK in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the development of more potent and selective inhibitors of the MAPK pathway, which could have therapeutic potential in a variety of disease states.
Synthesemethoden
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 can be synthesized using a multistep process that involves the condensation of 3-chloroaniline with ethyl acrylate to form 3-chloro-N-ethylcinnamamide. This intermediate is then treated with sodium borohydride to form the corresponding amine, which is subsequently reacted with 2,3-dihydroxybenzaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide 98059 has been used extensively in scientific research to investigate the role of MAPK in various biological processes. This compound has been shown to inhibit the activation of MAPK by upstream kinases, thereby preventing downstream signaling events that are critical for cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-6-3-7-15(10-14)18-16(20)19-9-8-12-4-1-2-5-13(12)11-19/h1-7,10H,8-9,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPNTZICCWADOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324427 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
362473-70-9 | |
| Record name | N-(3-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)-3,4-DIHYDRO-2(1H)-ISOQUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311778.png)
![ethyl 4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5311779.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5311794.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5311802.png)
![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)
![2-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5311811.png)

![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5311839.png)

![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311875.png)
![1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5311878.png)